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The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate
(ADP), is a critical component in various physiological processes, most notably in platelet
aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target
for both basic research and the development of novel antithrombotic therapies.[3]
Understanding its function requires precise pharmacological tools. MRS2279 diammonium
has emerged as a highly selective and potent competitive antagonist, enabling researchers to
dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a
comprehensive overview of MRS2279's pharmacological properties, experimental applications,
and the signaling pathways it modulates.

Pharmacological Profile of MRS2279

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-
(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium
salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity
competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized
MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent
activity of the P2Y1 receptor.[6]

Data Presentation: Potency and Affinity
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The efficacy of MRS2279 has been quantified across various experimental systems. The
following table summarizes its key pharmacological parameters.

Parameter Species/System Value Reference
Ki (Inhibition Human P2Y1

2.5nM [4]
Constant) Receptor

P2Y1-R expressing
13 nM [7]
Sf9 cell membranes

IC50 (Half maximal )

S ADP (10 pM)-induced

inhibitory ) 51.6 nM [4]
platelet aggregation

concentration)
KB (Apparent ADP-promoted
p | .( pp p | 8.05 4]
Affinity) platelet aggregation
Turkey erythrocyte

yent vt 7.75 [4]
membranes
1321N1 human

8.10 [4]

astrocytoma cells

[3H]MRS2279 binding
to human P2Y1-R in 4-8 nM [7]
CHO or 1321N1 cells

Kd (Dissociation

Constant)

[3H]MRS2279 binding
to human P2Y1-R in 8 nM [7]

Sf9 membranes

[BHIMRS2279 binding

16 nM [7]
to human platelets

Selectivity Profile

A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high
selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes,
which is essential for attributing observed effects specifically to P2Y1 inhibition.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medchemexpress.com/mrs2279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://www.medchemexpress.com/mrs2279.html
https://www.medchemexpress.com/mrs2279.html
https://www.medchemexpress.com/mrs2279.html
https://www.medchemexpress.com/mrs2279.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Receptor Subtype Activity Reference
P2Y2 No effect [41[5]

P2Y4 No effect [4][5]

P2Y6 No effect [41[5]
P2Y11 No effect [415]
P2Y12 No effect [5]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation
by ADP, the Gaq subunit dissociates and activates phospholipase C (PLC)[.[9] PLC[3 then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the
endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]
[10] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by
DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is
necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (CAMP)
levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279
specifically blocks the initial Gg-mediated pathway, allowing for the isolation of P2Y1-
dependent events.
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P2Y1 Receptor Gg Signaling Pathway

Experimental Protocols

The utility of MRS2279 is demonstrated in its application across various standard assays to
probe P2Y1 function.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor.

o Materials: Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or
1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber
filters, scintillation counter.[7][11]

e Procedure:

o Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell
membranes.

o Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation
mixture.

o Incubate to allow binding to reach equilibrium.
o Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

o Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound
radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Plot the percentage of specific binding against the concentration of the unlabeled
competitor. The IC50 is determined from this curve and used to calculate the Ki value.[11]

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.
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o Materials: Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate),
platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist),
MRS2279.[3][12]

e Procedure:

o PRP Preparation: Collect whole blood into an anticoagulant. Centrifuge at a low speed
(e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high
speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]

o Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized
concentration (e.g., 2 x 108 platelets/mL) using PPP.[12]

o Assay: Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an
aggregometer cuvette with a stir bar.

o Add MRS2279 (or vehicle control) and incubate for a specified period.
o Initiate aggregation by adding a known concentration of ADP.

o Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is
set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]

o Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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